molecular formula C20H20N2O7S B11159169 methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11159169
M. Wt: 432.4 g/mol
InChI Key: XRKVRRICPCSQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This hybrid molecule integrates a coumarin core, a privileged structure in medicinal chemistry, with a 1,3-thiazole heterocycle via an acetamide linker. The coumarin scaffold is known for its diverse biological activities, and its 5,7-dimethoxy-4-methyl substitution pattern can fine-tune its electronic properties and binding affinity . The 1,3-thiazole ring is a critical pharmacophore found in numerous therapeutic agents. This unique structural combination makes the compound a valuable intermediate for researchers exploring new kinase inhibitors, anti-inflammatory agents, or fluorescent probes. It serves as a key precursor in the synthesis of more complex target molecules, allowing for further functionalization at both the coumarin and thiazole moieties. The mechanism of action for this specific compound is highly dependent on the final target and research context but is anticipated to involve biomolecular interactions facilitated by its hybrid structure. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All sales are final, and researchers are responsible for verifying the product's identity, purity, and suitability for their specific application.

Properties

Molecular Formula

C20H20N2O7S

Molecular Weight

432.4 g/mol

IUPAC Name

methyl 2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H20N2O7S/c1-10-13(8-16(23)22-20-21-11(9-30-20)5-17(24)28-4)19(25)29-15-7-12(26-2)6-14(27-3)18(10)15/h6-7,9H,5,8H2,1-4H3,(H,21,22,23)

InChI Key

XRKVRRICPCSQHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-Acetyl-5,7-Dimethoxy-4-Methylcoumarin

The coumarin core is synthesized via Pechmann condensation, where 2,4,6-trihydroxyacetophenone reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours . Subsequent methylation introduces methoxy groups at positions 5 and 7 using dimethyl sulfate in alkaline conditions (pH 9–10, 60°C, 4 hours) . Bromination of the acetylated coumarin at position 3 is achieved using bromine in chloroform, yielding 3-bromoacetyl-5,7-dimethoxy-4-methylcoumarin .

Table 1: Reaction Parameters for Coumarin Intermediate Synthesis

StepReagents/ConditionsYield (%)Reference
Pechmann condensationH2SO4, 0–5°C, 6 hrs78
MethylationDimethyl sulfate, NaOH, 60°C, 4 hrs85
BrominationBr2 in CHCl3, RT, 2 hrs92

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The thiazole moiety is constructed by reacting 3-bromoacetylcoumarin with thiosemicarbazide and methyl 2-aminoacetate in glacial acetic acid under reflux (4–5 hours) . This step proceeds via nucleophilic substitution, where the thiosemicarbazide attacks the brominated acetyl group, followed by cyclization to form the thiazole ring. The reaction is highly sensitive to stoichiometry, with equimolar ratios of reactants yielding optimal results (74–89% isolated yield) .

Critical Observations :

  • Excess glacial acetic acid (>2 mL per 0.05 mol substrate) suppresses side reactions like hydrolysis of the ester group .

  • Reflux temperatures above 100°C lead to decomposition, as evidenced by HPLC monitoring .

Coupling of Thiazole and Chromenone Intermediates

The final step involves amide bond formation between the thiazole-4-acetic acid and the 3-acetylcoumarin derivative. Activation of the carboxylic acid group is achieved using thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) at 0°C for 2 hours, followed by dropwise addition of the thiazole amine in DCM with triethylamine (TEA) as a base . The reaction mixture is stirred at room temperature for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Table 2: Coupling Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (HPLC)
Acid activatorSOCl26798.5
BaseTEA6798.5
SolventDCM6798.5
Alternative activatorDCC/DMAP5295.2

Spectroscopic Characterization and Validation

The synthesized compound is validated using IR, NMR, and mass spectrometry:

  • IR Spectroscopy : Peaks at 1725 cm⁻¹ (C=O lactone), 1678 cm⁻¹ (amide C=O), and 1517 cm⁻¹ (C=N thiazole) .

  • ¹H NMR : Signals at δ 2.1 ppm (4-methyl group), δ 3.8–3.9 ppm (methoxy groups), and δ 6.7–7.5 ppm (aromatic protons) .

  • Mass Spectrometry : Molecular ion peak at m/z 432.4 (M⁺), consistent with the molecular formula C20H20N2O7S .

Alternative Synthetic Routes and Comparative Analysis

A modified pathway substitutes ethyl chloroacetate with methyl chloroacetate during esterification, reducing hydrolysis byproducts . This method achieves a 72% yield for the ester intermediate compared to 64% with ethyl derivatives . Additionally, microwave-assisted synthesis reduces reaction time for thiazole cyclization from 4 hours to 45 minutes, though yields remain comparable (70–75%) .

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodTimeYield (%)Energy Input (W)
Conventional reflux4 hrs74–89150
Microwave irradiation45 min70–75300

Challenges and Optimization Opportunities

Key challenges include:

  • Low Solubility : The coumarin-thiazole intermediate exhibits poor solubility in polar solvents, necessitating DCM or DMF for coupling reactions .

  • Stereochemical Control : Racemization at the thiazole C-2 position occurs above pH 7, requiring strict control of reaction acidity .

Proposed optimizations:

  • Use of ionic liquids (e.g., [BMIM]BF4) to enhance solubility and reduce reaction temperatures .

  • Enzymatic coupling with lipases to improve stereoselectivity, though this remains untested for this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups on the thiazole ring .

Scientific Research Applications

Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the coumarin ring, linker groups, and ester functionalities. Below is a comparative analysis:

Compound Coumarin Substituents Linker/Thiazole Modifications Ester Group Key References
Target Compound 5,7-dimethoxy, 4-methyl Acetyl amino bridge Methyl acetate -
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide Derivatives 8-methoxy Amide linkage Varied (e.g., ethyl, phenyl)
(Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate None (non-coumarin core) Methoxyimino group Methyl ester
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate None (non-coumarin core) Methoxycarbonylmethoxyimino group Methyl ester
3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one Unsubstituted coumarin Direct thiazole-coumarin bond (no linker) None

Key Observations :

  • Linker Diversity: The acetyl amino bridge in the target compound may offer greater conformational flexibility than rigid amide or direct bonds in analogs, influencing binding to biological targets .
  • Ester Groups : Methyl acetate in the target and related compounds (e.g., ) balances solubility and metabolic stability, whereas bulkier esters (e.g., ethyl) may alter pharmacokinetics.

Comparison with Analogs :

  • N-(4-Coumarin-thiazol-2-yl)amides (): Use solvent-free conditions with piperidine, favoring green chemistry but limiting substituent diversity .
  • Methoxyimino Derivatives (): Require alkolysis of mica ester in methanol, emphasizing pH control for crystallization .

Crystallographic and Structural Insights

Crystallographic tools like SHELX and ORTEP-3 are critical for structural validation. Key features of analogs include:

  • Hydrogen Bonding: In , N–H⋯N and N–H⋯O bonds stabilize the crystal lattice, forming 2D polymeric sheets. The target compound likely exhibits similar intermolecular interactions due to its amino and ester groups .
  • Dihedral Angles : The thiazole ring in ’s compound forms dihedral angles of ~87° with ester groups, suggesting steric hindrance. The target’s methyl-substituted coumarin may further influence packing .

Biological Activity

Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • IUPAC Name: Methyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
  • Molecular Formula: C18H21N1O7S1
  • Molecular Weight: 393.43 g/mol

Research indicates that this compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, studies have shown that derivatives of this compound can inhibit CDK4 and CDK6, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Anticancer Properties

A notable study explored the anticancer effects of a related compound, demonstrating that it exhibited potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and CHO-K1 (Chinese hamster ovary cells). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-70.0136
A5490.015
CHO-K10.054

These results suggest that the compound has a strong potential for further development as an anticancer agent .

Inhibition of CDK Activity

The compound has been shown to inhibit CDK4 with an IC50 value of approximately 0.036 µM. This selectivity for CDK4 over other kinases makes it a candidate for targeted cancer therapies .

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that modifications to the thiazole and chromen core significantly affect the biological activity. For instance:

  • Substituents on the Chromen Ring: The presence of methoxy groups at positions 5 and 7 enhances the anticancer activity.
  • Thiazole Modifications: Alterations in the thiazole ring can influence potency and selectivity towards specific CDKs.

Case Studies

In a recent study published in MDPI, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The most promising derivative showed significant inhibition against CDK4/6 with selectivity over other kinases, reinforcing the importance of structural modifications in enhancing biological activity .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsKey Parameters
1Acetic acid, refluxTemperature: 110°C, Time: 4h
2Sodium acetateStoichiometry: 1.1 equiv
3RecrystallizationSolvent: DMF/AcOH (3:1)

Advanced: How can crystallography resolve ambiguities in the compound’s tautomeric forms?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomerism in the thiazole and coumarin moieties. For example:

  • Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies intermolecular interactions stabilizing specific tautomers .
  • Validation Tools : Software like SHELXL refines crystallographic models, ensuring accurate bond-length alternation (e.g., C=O vs. C–O in the coumarin ring) .
  • Case Study : Analogous compounds (e.g., ethyl 2-(7-diethylamino-4-methyl-2-oxo-chromen-3-yl)acetate) show planar geometry in the coumarin core, confirmed by CCDC deposition data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR: Identify methoxy groups (δ 3.8–4.0 ppm) and thiazole protons (δ 6.9–7.3 ppm) .
    • ¹³C NMR: Carbonyl signals (C=O at δ 165–175 ppm) confirm ester and acetyl groups .
  • Mass Spectrometry : HRMS with ESI+ mode detects [M+H]⁺ ions, with fragmentation patterns validating the thiazole-coumarin linkage .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) bonds .

Advanced: How to address contradictions in solubility data during formulation studies?

Answer:
Discrepancies in solubility (e.g., polar vs. non-polar solvents) arise from the compound’s amphiphilic structure. Strategies include:

  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays, validated by UV-Vis spectroscopy .
  • Polymorph Screening : Recrystallize from ethyl acetate/hexane to isolate metastable forms with improved aqueous solubility .
  • Surface-Actant Stabilization : Incorporate PEG-400 to enhance dispersion in pharmacokinetic studies .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or MAO-B, using indomethacin as a control .
  • Cytotoxicity : MTT assays on HEK-293 cells, with IC₅₀ calculations via nonlinear regression .

Q. Table 2: Example Bioactivity Data

AssayModelResult (IC₅₀/MIC)Reference
COX-2Human12.3 µM
MICE. coli64 µg/mL

Advanced: How to design SAR studies targeting the thiazole-coumarin pharmacophore?

Answer:

  • Structural Modifications :
    • Replace the methyl ester with ethyl or tert-butyl groups to assess steric effects on bioavailability .
    • Introduce halogens (e.g., Cl, Br) at the coumarin 4-position to enhance electrophilic reactivity .
  • Computational Modeling :
    • Docking simulations (AutoDock Vina) to predict binding affinity for kinase targets (e.g., CDK2) .
    • DFT calculations (B3LYP/6-31G*) to optimize substituent electronic profiles .

Basic: How to troubleshoot low yields in the final esterification step?

Answer:
Common pitfalls include:

  • Incomplete Acetylation : Use excess acetyl chloride (1.2 equiv) and DMAP as a catalyst .
  • Side Reactions : Monitor pH (<7) to prevent hydrolysis of the methyl ester .
  • Workup Optimization : Extract with dichloromethane (3×20 mL) and dry over anhydrous Na₂SO₄ .

Advanced: What strategies mitigate crystallographic disorder in X-ray studies?

Answer:

  • Data Collection : Use low-temperature (100 K) synchrotron radiation to reduce thermal motion artifacts .
  • Refinement Constraints : Apply ISOR and DELU restraints in SHELXL to model anisotropic displacement .
  • Twinned Crystals : Apply HKLF 5 in SHELX for detwinning, validated by Rint < 5% .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Thermal Stability : TGA/DSC shows decomposition above 200°C, with optimal storage at 4°C .
  • Photodegradation : Protect from UV light; amber vials prevent coumarin ring photooxidation .
  • Hydrolytic Sensitivity : LC-MS confirms ester hydrolysis in PBS (pH 7.4) after 48 hours, requiring lyophilization for long-term storage .

Advanced: How to reconcile conflicting bioactivity data across cell lines?

Answer:

  • Mechanistic Profiling : RNA-seq to identify differential gene expression (e.g., apoptosis vs. necrosis pathways) .
  • Membrane Permeability : Use Caco-2 assays to correlate permeability with logP values (optimal range: 2–3) .
  • Metabolite Screening : HPLC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.